3-Bromo-2-fluoro-6-hydroxybenzaldehyde
Overview
Description
3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 219.01 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Analysis and Characterization
Gas Chromatography Applications : 3-Bromo-2-fluoro-6-hydroxybenzaldehyde has been studied for its separation and determination using gas chromatography, showing potential for precise analytical applications (Shi Jie, 2000).
Crystallography and Molecular Structure Analysis : X-ray crystallographic analysis has been utilized to confirm the identity of brominated hydroxybenzaldehydes, indicating its use in structural determination and synthesis of complex molecules (W. V. Otterlo et al., 2004).
Synthesis and Chemical Reactions
Optimization of Synthesis Processes : Methods for efficient synthesis of brominated hydroxybenzaldehydes, including this compound, have been developed, focusing on environmentally friendly and operationally simple processes (Zhang Song-pei, 2009).
Role in Organic Synthesis : It has been used in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For instance, it can be a precursor for the synthesis of fluorinated chromones and chlorochromones, highlighting its utility in developing antimicrobial agents (S. G. Jagadhani et al., 2014).
Catalytic Applications : Its derivatives have been investigated for their catalytic properties, such as in the selective oxidation reactions of alcohols, signifying its potential in catalysis research (L. Wang et al., 2021).
Environmental and Biological Applications
Transformation by Microorganisms : Research on the metabolic transformation of halogenated aromatic aldehydes, including derivatives of this compound, by anaerobic bacteria, sheds light on environmental biodegradation processes (A. Neilson et al., 1988).
Radical Scavenging Activity : Compounds similar to this compound, isolated from marine algae, have shown potent DPPH radical scavenging activity, indicating potential applications in antioxidant research (Ke-kai Li et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZNTUDWVQSVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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